molecular formula C16H13N3O4 B11113049 2-{[(3-methylphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione

2-{[(3-methylphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11113049
M. Wt: 311.29 g/mol
InChI Key: GOLDABSTQQFZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-NITRO-2-(3-TOLUIDINOMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a synthetic organic compound that belongs to the class of isoindole derivatives

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

2-[(3-methylanilino)methyl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H13N3O4/c1-10-4-2-5-11(8-10)17-9-18-15(20)12-6-3-7-13(19(22)23)14(12)16(18)21/h2-8,17H,9H2,1H3

InChI Key

GOLDABSTQQFZCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-2-(3-TOLUIDINOMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method might include the nitration of an isoindole precursor followed by the introduction of the toluidinomethyl group through a substitution reaction. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and safety. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-2-(3-TOLUIDINOMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The toluidinomethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-NITRO-2-(3-TOLUIDINOMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoindole core can interact with various enzymes or receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE: Lacks the toluidinomethyl group but shares the isoindole core.

    2-(3-TOLUIDINOMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE: Lacks the nitro group but has the toluidinomethyl group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.